Accelerated Reaction Kinetics: Room Temperature Completion in ≤10 Minutes with 80–95% Yield
In a comparative study of sulfonyl chlorides for the synthesis of formamidines and amidines from amides and primary amines, 2-pyridinesulfonyl chloride (the active sulfonylating species derived from 2-chlorosulfonyl-pyridinium chloride) demonstrated significantly faster reaction rates than other evaluated sulfonyl chlorides, including p-toluenesulfonyl chloride (TsCl), methylsulfonyl chloride (MsCl), and 8-quinolinesulfonyl chloride [1]. All reactions with 2-pyridinesulfonyl chloride proceeded rapidly at room temperature and finished within 10 minutes, affording the desired products in 80–95% isolated yield across a range of substrates [1].
| Evidence Dimension | Reaction time to completion at room temperature |
|---|---|
| Target Compound Data | ≤10 minutes |
| Comparator Or Baseline | p-Toluenesulfonyl chloride (TsCl), methylsulfonyl chloride (MsCl), 8-quinolinesulfonyl chloride |
| Quantified Difference | Not explicitly quantified; 2-pyridinesulfonyl chloride was reported as the fastest among tested sulfonyl chlorides |
| Conditions | Room temperature; DMF solvent; amide and primary amine substrates |
Why This Matters
A 10-minute room-temperature reaction offers substantial throughput and energy cost advantages over protocols requiring longer reaction times or heating, which is a critical procurement consideration for high-volume or time-sensitive synthetic workflows.
- [1] Tetrahedron, 2000, 56(42), 8253-8262. Dication C(R1)–N(R2)2 Synthons and their use in the Synthesis of Formamidines, Amidines, and α-Aminonitriles. View Source
